2-甲氧基-4,6-二甲基烟酸

描述

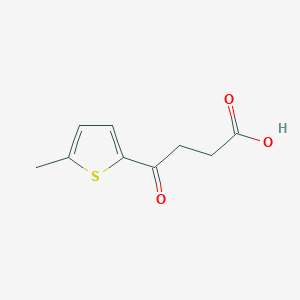

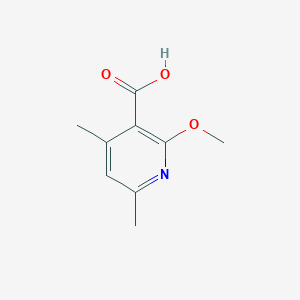

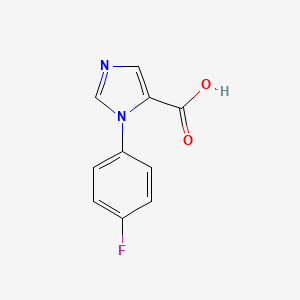

2-Methoxy-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-methoxy-4,6-dimethylnicotinic acid .

Molecular Structure Analysis

The 2-methoxy-4,6-dimethylnicotinic acid molecule contains a total of 24 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), 1 ether(s) (aromatic), and 1 Pyridine(s) .Physical and Chemical Properties Analysis

2-Methoxy-4,6-dimethylnicotinic acid has a density of 1.2±0.1 g/cm3, a boiling point of 320.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 59.4±3.0 kJ/mol, a flash point of 147.8±26.5 °C, and an index of refraction of 1.540 . The compound has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 59 Å2, and a polarizability of 18.9±0.5 10-24 cm3 .科学研究应用

生物合成和药理重要性

2-甲氧基-4,6-二甲基烟酸,由于与槲皮酸等化合物的结构相似,可能在各种生物合成途径中发挥重要作用,并展示一系列治疗应用。槲皮酸是一种含有芳香环上甲氧基团的酚类化合物,以其广泛的治疗应用而闻名,包括预防糖尿病、心血管疾病和癌症。它具有抗氧化、抗微生物、抗炎和神经保护活性。甲氧基团的存在对其强大的抗氧化活性和调节酶活性、蛋白动态以及参与主要疾病的各种转录因子的潜力至关重要。该化合物还在工业应用方面引起兴趣,如生物修复和催化,暗示了类似结构的化合物如2-甲氧基-4,6-二甲基烟酸(Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Kumar, 2018)的潜在工业相关性。

化学和分析研究

对与2-甲氧基-4,6-二甲基烟酸结构相似的木质素模型化合物的研究揭示了酸解过程中键裂解机制的见解,揭示了特定功能团的重要性和存在多条反应途径的意义。这些发现强调了诸如甲氧基团等结构特征在决定这些化合物的化学行为中的重要性,这对于理解2-甲氧基-4,6-二甲基烟酸的化学性质和反应可能至关重要(Yokoyama, 2015)。

生物学和药学意义

对甲氧基化脂质的研究,包括与2-甲氧基-4,6-二甲基烟酸相关的研究,揭示了广泛的生物活性和潜在的药用应用。这些化合物通常从细菌或海洋来源中分离出来,显示出抗菌、抗真菌、抗肿瘤和抗病毒性能。它们独特的结构特征,包括甲氧基团的存在,在介导这些效应方面起着关键作用,暗示了2-甲氧基-4,6-二甲基烟酸(Carballeira, 2002)的潜在生物学和药学意义。

属性

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILYJALBGQMVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369514 | |

| Record name | 2-methoxy-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-37-9 | |

| Record name | 2-methoxy-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)